N-methylpiperidine-3-carboxamide

TRPV1 modulation pain ion channel pharmacology

Choose N-methylpiperidine-3-carboxamide (CAS 5115-98-0) for its validated TRPV1 antagonist profile (IC₅₀ 1.99 µM, hTRPV1 FLIPR assay) with a defined antagonist phenotype distinct from agonist/desensitizing analogs, enabling precise SAR comparisons. As a cathepsin K inhibitor scaffold (derivatives achieve IC₅₀ 0.08 µM; in vivo bone density improvement in OVX models), it supports structure-guided elaboration for osteoporosis programs. The high-yield 97% synthetic route from Z-protected nipecotamide reduces supply risk. Optimize lipophilicity across free base (LogP -0.268) and HCl salt (LogP 1.254) forms for formulation development.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 5115-98-0
Cat. No. B3042124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylpiperidine-3-carboxamide
CAS5115-98-0
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCNC(=O)C1CCCNC1
InChIInChI=1S/C7H14N2O/c1-8-7(10)6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,8,10)
InChIKeyLEEDUUNLCWJQNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methylpiperidine-3-carboxamide CAS 5115-98-0: Physicochemical Baseline and Core Scaffold Identity for Pharmaceutical Intermediates


N-methylpiperidine-3-carboxamide (CAS 5115-98-0; also designated N-methyl-3-piperidinecarboxamide or piperidine-3-carboxylic acid methylamide) is a heterocyclic organic compound of molecular formula C₇H₁₄N₂O and molecular weight 142.20 g/mol . Structurally, it features a piperidine core with a carboxamide substituent at the 3-position and a methyl group on the amide nitrogen. This compound serves as a foundational piperidine-3-carboxamide scaffold with a calculated topological polar surface area (TPSA) of 41.13 Ų and a LogP value of -0.268 (calculated) or 0.452 (reported for the S-enantiomer), indicating moderate hydrophilicity that supports its utility as a pharmaceutical intermediate and building block . The compound is commercially available as a free base or as the hydrochloride salt (CAS 475060-42-5), the latter exhibiting enhanced aqueous solubility with a LogP of 1.254 . Its structural simplicity, defined stereochemical position, and favorable physicochemical properties position it as a versatile intermediate for the synthesis of diverse bioactive molecules.

Why N-methylpiperidine-3-carboxamide 5115-98-0 Cannot Be Arbitrarily Replaced by In-Class Piperidine Carboxamide Analogs


Within the piperidine-3-carboxamide class, minor structural modifications produce substantial shifts in target engagement, functional activity, and physicochemical behavior that preclude generic substitution. Comparative structure-activity relationship (SAR) analyses reveal that N-substitution patterns on the piperidine-3-carboxamide scaffold directly govern not only potency but also the qualitative nature of biological response—agonism versus antagonism [1]. For instance, 1-heteroaryl substitution converts the core scaffold into TRPV1 modulators with activity spanning agonist/desensitizing to antagonist profiles depending on the specific heteroaryl group and linker chemistry [1]. Furthermore, in antiplatelet aggregation applications, the alkyl chain length and substitution pattern on the piperidine nitrogen dictate inhibitory potency through hydrophobic and steric interactions, with optimal activity requiring precise separation distances between nipecotoyl ring nitrogen atoms [2]. Even within the same target class (cathepsin K inhibition), piperidine-3-carboxamide derivatives exhibit IC₅₀ values ranging from 0.08 µM to inactive, underscoring that scaffold identity alone does not predict functional efficacy [3]. Consequently, procurement decisions predicated on general class membership rather than compound-specific evidence introduce significant risk of experimental failure, particularly in sensitive bioassays and structure-activity optimization campaigns where the exact substitution pattern determines outcome.

N-methylpiperidine-3-carboxamide 5115-98-0: Product-Specific Quantitative Differentiation Evidence Versus Comparator Analogs


TRPV1 Antagonist Activity at Micromolar Potency with Defined Binding Mode Versus Structurally More Complex Derivatives

N-methylpiperidine-3-carboxamide (reported as the free base or under BindingDB monomer ID 50385656) demonstrates antagonist activity at human TRPV1 with an IC₅₀ of 1.99 µM in a pH-induced activation FLIPR assay using CHOK1 cells expressing recombinant hTRPV1 [1]. This activity profile contrasts with that of more elaborated piperidine-3-carboxamide derivatives such as compound 31 (a 1-heteroaryl-substituted analog), which exerts agonist/desensitizing activity at low micromolar concentrations rather than pure antagonism [2]. The difference in functional outcome (antagonism versus agonism/desensitization) despite the shared core scaffold illustrates that the N-methyl substitution pattern on the carboxamide nitrogen, as opposed to the 1-heteroaryl substitution in compound 31, confers a distinct pharmacological phenotype.

TRPV1 modulation pain ion channel pharmacology antagonist

Synthetic Accessibility: 97% Yield via Room-Temperature Hydrogenation of Z-Protected Nipecotamide Precursor

N-methylpiperidine-3-carboxamide (designated as piperidine-3-carboxylic acid methylamide) can be synthesized from a Z-protected nipecotamide derivative via catalytic hydrogenation using 10% Pd/C in ethyl acetate at room temperature, affording a 97% isolated yield after only 2 hours of reaction time . This high-yielding, mild-condition deprotection route is explicitly documented for this specific compound. While no direct yield comparison for the unprotected analog nipecotamide (CAS 4138-26-5) under identical conditions was identified in the available literature, the established 97% yield demonstrates the synthetic accessibility of this N-methylated derivative and provides a benchmark for assessing its efficiency as a building block.

organic synthesis building block catalytic hydrogenation nipecotamide

Melting Point Range 69-73°C: Substantially Lower Thermal Transition Versus Unsubstituted Nipecotamide (108-113°C)

N-methylpiperidine-3-carboxamide exhibits a melting point range of 69-73°C, which is significantly lower than the melting point of the unsubstituted parent compound nipecotamide (piperidine-3-carboxamide, CAS 4138-26-5), which melts at 108-113°C . This ~38-44°C reduction in melting point directly reflects the impact of N-methylation on intermolecular hydrogen bonding networks in the solid state. The N-methyl substitution eliminates one hydrogen bond donor site on the amide nitrogen, reducing the cohesive energy of the crystal lattice and yielding a lower-melting solid with potentially altered solubility and processing characteristics.

physicochemical property solid-state characterization melting point formulation

LogP of -0.268 (Free Base) Versus +1.254 (Hydrochloride Salt): Modifiable Lipophilicity via Salt Form Selection

N-methylpiperidine-3-carboxamide in its free base form has a calculated LogP value of -0.268, indicating modest hydrophilicity, whereas the hydrochloride salt form (CAS 475060-42-5) exhibits a substantially increased LogP value of 1.254 . This ~1.5 LogP unit difference between salt and free base forms provides a measurable, tunable lipophilicity range not available with non-ionizable analogs or those lacking a basic piperidine nitrogen amenable to salt formation. The hydrochloride salt form also enhances aqueous solubility, making it more suitable for biological assays and aqueous formulations .

lipophilicity salt form partition coefficient drug-likeness

Potential Antiplatelet Activity via Nipecotamide Scaffold: N-Methyl Substitution May Confer Different Potency Versus N-Alkyl Analogs

A comprehensive SAR study of piperidine-3-carboxamides (nipecotamides) as human platelet aggregation inhibitors evaluated eight 1-alkyl(aralkyl)nipecotamides (type 5 compounds), revealing that both steric factors and hydrophobic character determine antiplatelet activity [1]. Within this class, the N-substituent on the piperidine nitrogen critically modulates potency; for example, compound 5a (1-decyl-3-(N,N-diethylcarbamoyl)piperidine) demonstrated the most potent activity among type 5 compounds, with activity influenced by the degree of hydrophobicity of the N-alkyl chain. N-methylpiperidine-3-carboxamide, bearing an N-methyl rather than longer N-alkyl or N-aralkyl substitution on the piperidine nitrogen, would be expected to exhibit a distinct potency profile and potentially different target engagement characteristics relative to the more hydrophobic analogs described in the SAR series. The study further established that a 3-carboxamide substituent is necessary for activity, while 3,5-disubstitution or 2-substitution leads to decline in activity [1].

platelet aggregation antithrombotic SAR nipecotamide

Piperidine-3-carboxamide Scaffold in Cathepsin K Inhibition: Core Serves as Basis for High-Potency Derivatives (IC₅₀ = 0.08 µM)

Recent studies have demonstrated that piperidine-3-carboxamide derivatives possess potent inhibitory activity against cathepsin K, a cysteine protease implicated in osteoclast-mediated bone resorption [1]. Within a series of novel piperidamide-3-carboxamide derivatives, compound H-9 exhibited the most potent inhibition with an IC₅₀ of 0.08 µM and demonstrated anti-bone resorption effects comparable to MIV-711, a cathepsin K inhibitor currently in phase 2a clinical trials [1]. While N-methylpiperidine-3-carboxamide itself was not the specific lead compound in this study, its core scaffold—piperidine-3-carboxamide with an amide substituent at the 3-position—constitutes the essential pharmacophoric framework from which H-9 and related potent derivatives were elaborated. This establishes the piperidine-3-carboxamide scaffold as a validated starting point for cathepsin K inhibitor development.

cathepsin K osteoporosis bone resorption cysteine protease

N-methylpiperidine-3-carboxamide 5115-98-0: Evidence-Derived Application Scenarios for Procurement Decision-Making


TRPV1 Antagonist Screening and Ion Channel Pharmacology Studies

Researchers investigating TRPV1 modulation for pain, inflammation, or thermosensation can utilize N-methylpiperidine-3-carboxamide as a defined antagonist with an established IC₅₀ of 1.99 µM in a validated FLIPR assay using hTRPV1-expressing CHOK1 cells [1]. This compound provides a structurally tractable antagonist phenotype distinct from the agonist/desensitizing activity exhibited by more elaborated 1-heteroaryl piperidine-3-carboxamide derivatives such as compound 31 [2]. The availability of both functional profiles within the same scaffold class enables controlled pharmacological comparisons and structure-activity relationship studies without confounding scaffold changes.

Scaffold-Based Medicinal Chemistry and Building Block Procurement

The documented synthetic route from Z-protected nipecotamide via Pd/C hydrogenation in ethyl acetate at room temperature, affording 97% yield within 2 hours, provides a reliable and scalable access route for this compound . This high-yielding, mild-condition transformation supports its utility as a cost-effective building block for parallel synthesis, library construction, and multi-step medicinal chemistry campaigns requiring the piperidine-3-carboxamide core. The established yield data reduces synthetic risk in procurement planning and scale-up operations.

Cathepsin K Inhibitor Development and Osteoporosis Research

Investigators pursuing cathepsin K as a therapeutic target for osteoporosis or related bone metabolic disorders can leverage the piperidine-3-carboxamide scaffold embodied by N-methylpiperidine-3-carboxamide as a validated starting point [3]. The scaffold has been shown to support derivatives achieving IC₅₀ values as low as 0.08 µM against cathepsin K with in vivo bone mineral density improvement in OVX-induced osteoporosis mouse models [3]. Procurement of the core scaffold enables structure-guided elaboration toward potent, selective cathepsin K inhibitors while building upon established SAR knowledge.

Comparative Physicochemical Property and Salt Form Optimization Studies

Scientists evaluating formulation strategies or developing solubility-enhancement protocols can exploit the distinct physicochemical properties of N-methylpiperidine-3-carboxamide across its free base and hydrochloride salt forms. The ~1.5 LogP unit difference between free base (LogP = -0.268) and hydrochloride salt (LogP = 1.254) provides a measurable range for tuning lipophilicity . Additionally, the 69-73°C melting point—significantly lower than the 108-113°C of unsubstituted nipecotamide—informs recrystallization solvent selection, thermal processing parameters, and solid-state characterization workflows .

Anti-Platelet and Antithrombotic SAR Probe Development

Researchers conducting SAR studies on nipecotamide-based antiplatelet agents can employ N-methylpiperidine-3-carboxamide as a minimal N-substitution reference compound [4]. The established SAR framework for this class demonstrates that N-alkyl chain length and hydrophobic character critically govern inhibitory potency against human platelet aggregation, with longer-chain N-alkyl analogs such as 1-decyl-3-(N,N-diethylcarbamoyl)piperidine (compound 5a) exhibiting enhanced activity [4]. The N-methyl derivative serves as a baseline comparator for assessing the contribution of extended N-alkyl substitution to antiplatelet efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methylpiperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.